3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F3N2O/c1-2-17-10(11(12,13)14)4-8-16(9-5-10)7-3-6-15/h2-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNUMQHKWHEXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that this compound might also interact with palladium catalysts in carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium.
Biological Activity
3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and membrane permeability. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 241.25 g/mol. The presence of the trifluoromethyl group (CF₃) significantly influences its biological properties.
The biological activity of compounds containing a trifluoromethyl group often involves:
- Hydrogen Bonding : The CF₃ group can form hydrogen bonds with target proteins, enhancing interaction strength and specificity.
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology .
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant inhibitory activity against various enzymes. For instance, studies have reported IC₅₀ values for AChE and BChE inhibition ranging from 10.4 μM to 24.3 μM for related derivatives . The presence of electron-withdrawing groups like CF₃ enhances these inhibitory effects due to increased binding affinity.
Cytotoxicity
Cytotoxicity assays have been conducted on cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Compounds with the trifluoromethyl group often exhibit selective cytotoxicity, indicating potential for cancer therapeutic applications .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Cholinesterase Inhibition :
- Antioxidant Activity :
- Molecular Docking Studies :
Summary Table of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC₅₀ Value (μM) | Notes |
|---|---|---|---|
| AChE Inhibition | AChE | 10.4 | Significant inhibition observed |
| BChE Inhibition | BChE | 9.9 | Related compounds showed dual effects |
| Cytotoxicity | MCF-7 Cell Line | Varies | Selective cytotoxicity noted |
| Antioxidant Activity | N/A | Moderate | Free radical scavenging potential |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Key Observations :
Key Observations :
Pharmacological and Functional Insights
- Antiviral Activity : Piperidine-oxazole hybrids (e.g., 7h, 7i) inhibit hepatitis C virus entry , suggesting the target compound’s piperidine core could be repurposed for antiviral screening.
- Anticancer Potential: Piperazine-propan-1-amine derivatives () target histamine H3 receptors and breast cancer, implying the CF₃ group’s role in enhancing binding affinity .
Preparation Methods
Epoxide Ring-Opening Strategy with Piperidinol Derivatives
A prominent method involves the use of epoxide intermediates and substituted piperidinols. According to a detailed synthetic procedure reported in a peer-reviewed study on piperidinol derivatives, the synthesis proceeds as follows:
Step 1: Preparation of chiral or racemic epoxide intermediates such as epichlorohydrin derivatives. These are reacted with substituted phenols or thiophenols in acetonitrile under reflux with cesium carbonate as a base to yield epoxide derivatives (intermediate 3 in the source).
Step 2: The crude epoxide intermediate is then reacted with substituted 4-piperidinol derivatives bearing the desired substituents, such as 4-ethoxy-4-(trifluoromethyl)piperidin-1-yl groups, under reflux in ethanol. This step opens the epoxide ring and forms the desired piperidine-linked product.
Step 3: Purification is achieved by silica gel column chromatography using a gradient of hexane and ethyl acetate.
This method yields the target compound as a white powder with good purity and yields in the range of 75-79% for similar compounds.
Use of 4-Dialkylaminotetrahydropyridinylidene Salts and Aldehyde Condensation
Another approach involves the reaction of 4-dialkylaminotetrahydropyridinylidene salts with aldehydes in alkaline media:
The salts are exposed to aromatic or aliphatic aldehydes at room temperature under alkaline conditions.
This reaction leads to β-aminoketone intermediates, which can be further transformed to the desired piperidine derivatives.
For electron-rich aldehydes, side reactions such as dimer formation may occur, requiring careful control of reaction conditions.
Hydrolysis and subsequent amination steps enable the introduction of amine groups on the piperidine ring.
This method is useful for introducing various substituents and tailoring the piperidine ring environment but requires longer reaction times (several days) and careful purification.
Patented Methods for Aminopiperidine Derivatives
Patent literature describes the preparation of related 3-aminopiperidin-1-yl compounds, which can be adapted for the synthesis of 3-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine:
The synthesis typically involves the formation of the piperidine ring bearing the trifluoromethyl substituent via nucleophilic substitution or addition reactions.
Amination steps introduce the propan-1-amine side chain.
The process may include protection/deprotection strategies to control functional group reactivity.
The patent US7407955B2 details preparation methods for 3-aminopiperidinyl compounds with structural similarities, emphasizing pharmaceutical applicability and scalable synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxide Ring-Opening with Piperidinol | Epichlorohydrin derivatives, substituted piperidinols, Cs2CO3, acetonitrile, ethanol reflux | Reflux overnight | 75-79 | Good yields, straightforward purification | Requires preparation of epoxide intermediates |
| Aldehyde Condensation with 4-Dialkylaminotetrahydropyridinylidene salts | 4-Dialkylaminotetrahydropyridinylidene salts, aromatic/aliphatic aldehydes, alkaline medium | Room temp, several days | Moderate (variable) | Versatile substitution patterns | Long reaction times, possible side products |
| Patented Aminopiperidine Synthesis | Various amines, trifluoromethyl precursors, protection groups | Variable, scalable | Not specified | Scalable, pharmaceutical-grade | Patent restrictions, complex steps |
Detailed Research Findings and Notes
Stereochemistry: The use of optically active epichlorohydrin allows for chiral synthesis, which is critical for biological activity in pharmaceutical applications.
Purification: Column chromatography with hexane/ethyl acetate gradients effectively separates desired products from byproducts such as bis-substituted compounds.
Functional Group Compatibility: The trifluoromethyl group is stable under the described reaction conditions, allowing for selective functionalization at the piperidine 4-position.
Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and completion.
Scale-Up Potential: The epoxide ring-opening method is amenable to scale-up due to relatively mild conditions and straightforward reagents.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine, and what factors influence yield optimization?
The compound is typically synthesized via multi-step processes involving nucleophilic substitution or coupling reactions. For example, piperidine derivatives are functionalized with ethoxy and trifluoromethyl groups, followed by propylamine chain attachment. Yield optimization depends on reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios. In related syntheses, coupling 3-(piperidin-1-yl)propan-1-amine with aromatic carboxylic acids achieved yields ranging from 27% to 80%, influenced by steric hindrance and electronic effects of substituents .
Q. How is the purity and structural integrity of this compound verified in academic research?
High-performance liquid chromatography (HPLC) is used to confirm purity (>95% in most cases), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity. For example, ¹H NMR chemical shifts for analogous compounds show characteristic peaks for trifluoromethyl groups (δ ~3.5–4.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm). Mass spectrometry (HRMS) further confirms molecular weight .
Q. What safety precautions are necessary when handling this compound during synthesis?
Key precautions include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding ignition sources due to potential flammability. Waste must be stored separately and disposed via certified chemical waste services. Emergency protocols for skin/eye contact involve immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. What strategies are employed to address low yields in coupling reactions involving this compound?
Low yields in amide coupling (e.g., with carboxylic acids) can be mitigated by:
- Catalyst optimization : Using HATU or EDCI/HOBt to enhance activation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility.
- Temperature control : Reactions performed at 0–25°C reduce side-product formation. For instance, adjusting the amine-to-acid ratio to 1.5:1 increased yields from 27% to 80% in analogous syntheses .
Q. How can researchers resolve discrepancies in ¹H NMR data when characterizing derivatives of this compound?
Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Deuterated solvent standardization : Compare shifts in CDCl₃ vs. DMSO-d₆.
- 2D NMR techniques : HSQC and COSY to resolve overlapping peaks.
- Spiking experiments : Add authentic samples to confirm assignments. In one study, a downfield shift (δ 7.35 ppm) for aromatic protons in CDCl₃ confirmed successful functionalization .
Q. How does the electronic effect of the trifluoromethyl group impact the compound’s stability under acidic conditions?
The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbons, potentially enhancing susceptibility to hydrolysis. Stability tests under acidic conditions (pH 2–4) should monitor degradation via HPLC. Computational studies (e.g., DFT) can predict protonation sites and degradation pathways .
Q. What computational methods are recommended for predicting the binding affinity of analogs derived from this compound?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with biological targets (e.g., kinases, GPCRs). Quantitative structure-activity relationship (QSAR) models can prioritize analogs with optimized steric and electronic properties. For example, trifluoromethyl groups improve lipophilicity and target engagement in kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
